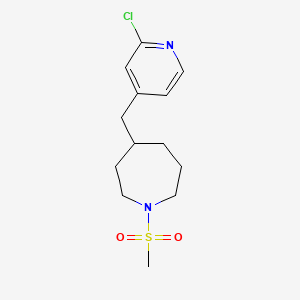
1-(4-(2-Chloropyridin-4-yl)piperidin-1-yl)ethanone
説明
“1-(4-(2-Chloropyridin-4-yl)piperidin-1-yl)ethanone” is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a useful reagent for the asymmetric synthesis of pyridylalkylamines .
Synthesis Analysis
The synthesis of this compound involves the use of 1-(2-chloropyridin-4-yl)piperidin-4-one . Piperidones are known to exhibit varied biological properties and serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Molecular Structure Analysis
The molecular formula of “1-(4-(2-Chloropyridin-4-yl)piperidin-1-yl)ethanone” is C11H13ClN2O . The InChI code is 1S/C11H13ClN2O/c12-10-8-9(4-5-13-10)11(15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 .
Chemical Reactions Analysis
The compound is a part of a new class of pyridone containing GPR119 agonists . It has been shown to stimulate glucose-dependent insulin release by direct action in the pancreas and to promote secretion of the incretin GLP-1 by action in the gastrointestinal tract .
Physical And Chemical Properties Analysis
The molecular weight of “1-(4-(2-Chloropyridin-4-yl)piperidin-1-yl)ethanone” is 224.68 g/mol . It has a topological polar surface area of 33.2 Ų . The compound has a rotatable bond count of 1 .
科学的研究の応用
Applications in Synthesis and Antibacterial Activity
- Microwave Assisted Synthesis and Antibacterial Activity :
- Compounds related to 1-(4-(2-Chloropyridin-4-yl)piperidin-1-yl)ethanone have been synthesized using microwave irradiation. These compounds were then tested for their antibacterial properties, showing potential in the development of new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Applications in Spectroscopic Characterization and Cytotoxic Studies
- Spectroscopic Characterization and Cytotoxic Studies :
- A particular compound closely related to 1-(4-(2-Chloropyridin-4-yl)piperidin-1-yl)ethanone was synthesized and characterized using various spectroscopic techniques. The cytotoxicity of the compound was evaluated, indicating its potential for biological applications (Govindhan et al., 2017).
Applications in Molecular Docking Studies
- Synthesis and Molecular Docking Studies :
- Novel compounds containing piperidine nuclei and tetrazole were synthesized and evaluated for their antimicrobial activity. Molecular docking studies were conducted, which could be crucial for understanding the interaction of these compounds with biological targets (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).
Applications in Chemical Structure Analysis
- Hydrogen-Bonding Patterns Analysis :
- Studies on compounds structurally related to 1-(4-(2-Chloropyridin-4-yl)piperidin-1-yl)ethanone revealed interesting hydrogen-bonding patterns, which can be crucial for understanding the chemical properties and reactivity of such compounds (Balderson, Fernandes, Michael, & Perry, 2007).
作用機序
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives have been shown to interact with various targets leading to a wide range of biological activities .
Biochemical Pathways
Piperidine derivatives have been shown to affect a variety of biochemical pathways, leading to their diverse therapeutic applications .
Result of Action
Piperidine derivatives have been shown to have a wide range of biological activities, including anticancer, antimicrobial, analgesic, antiinflammatory, and antipsychotic effects .
特性
IUPAC Name |
1-[4-(2-chloropyridin-4-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-9(16)15-6-3-10(4-7-15)11-2-5-14-12(13)8-11/h2,5,8,10H,3-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFBDGJEGSYPKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-((3AR,7aR)-2-acetyloctahydro-3aH-pyrrolo[3,4-c]pyridin-3a-yl)acetamide](/img/structure/B1399351.png)
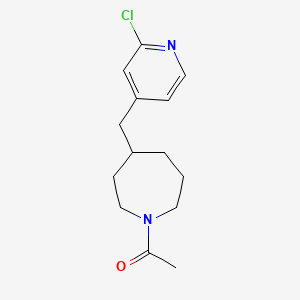

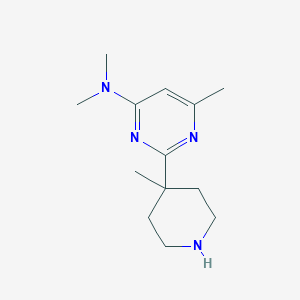
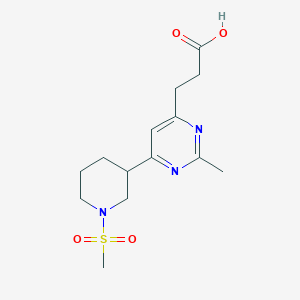
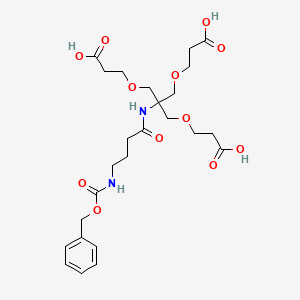
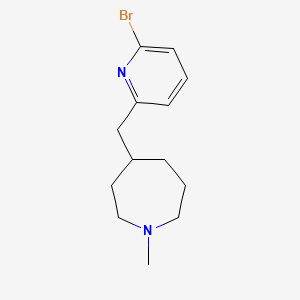
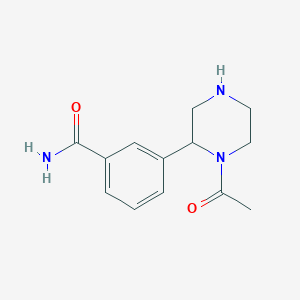

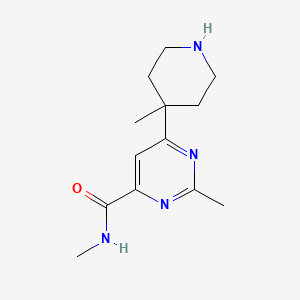

![1-[2-[2-(6-Chloropyridin-3-yl)ethyl]pyrrolidin-1-yl]ethanone](/img/structure/B1399371.png)
![1-Methanesulfonyl-4-(tetrahydro-pyran-4-yl)-[1,4]diazepane-6-carboxylic acid](/img/structure/B1399372.png)
